1-(Phenylamino)cyclopropane-1-carboxylic acid
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Overview
Description
1-(Phenylamino)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H11NO2 It is characterized by a cyclopropane ring substituted with a phenylamino group and a carboxylic acid group
Mechanism of Action
Target of Action
It is structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor to the plant hormone ethylene .
Mode of Action
ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .
Biochemical Pathways
1-(Phenylamino)cyclopropane-1-carboxylic acid may potentially affect the ethylene biosynthesis pathway due to its structural similarity to ACC. In this pathway, ACC is converted to ethylene, a plant hormone regulating a wide variety of vegetative and developmental processes . ACC is the central molecule of ethylene biosynthesis .
Result of Action
Acc, a structurally similar compound, plays a critical role in pollination and seed production by activating proteins similar to those involved in nervous system responses in humans and animals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylamino)cyclopropane-1-carboxylic acid can be synthesized through several organic synthesis routes. One common method involves the reaction of cyclopropanecarboxylic acid with aniline under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylamino)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenylamino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropanone derivatives, while reduction can produce cyclopropanol derivatives.
Scientific Research Applications
1-(Phenylamino)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(Phenylamino)cyclopropane-1-carboxylic acid: Unique due to its specific substitution pattern and structural features.
Cyclopropanecarboxylic acid: Lacks the phenylamino group, resulting in different chemical properties and reactivity.
Aniline derivatives: Contain the phenylamino group but differ in the rest of the molecular structure, leading to varied applications and reactivity.
Uniqueness: this compound stands out due to the combination of the cyclopropane ring and the phenylamino group, which imparts unique chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-anilinocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9(13)10(6-7-10)11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQKOXWTSSMZHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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